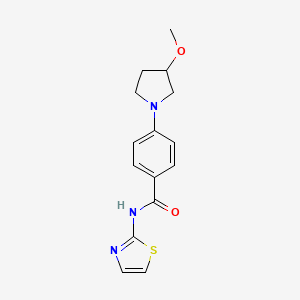

4-(3-methoxypyrrolidin-1-yl)-N-(1,3-thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-(3-methoxypyrrolidin-1-yl)-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S/c1-20-13-6-8-18(10-13)12-4-2-11(3-5-12)14(19)17-15-16-7-9-21-15/h2-5,7,9,13H,6,8,10H2,1H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKGOKYZYJVKTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxypyrrolidin-1-yl)-N-(1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzamide Core: The initial step involves the acylation of aniline with benzoyl chloride to form benzamide.

Introduction of the Thiazole Ring: The thiazole ring is introduced through a cyclization reaction involving a thioamide and an α-haloketone.

Attachment of the Methoxypyrrolidine Group: The final step involves the nucleophilic substitution of the benzamide with 3-methoxypyrrolidine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-methoxypyrrolidin-1-yl)-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The benzamide core can be reduced to form the corresponding amine.

Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products Formed

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing thiazole and pyrrolidine moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazole showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the methoxypyrrolidine group is hypothesized to enhance membrane permeability, facilitating greater efficacy against pathogens.

Anticancer Potential

The compound has been investigated for its anticancer properties. A study reported that thiazole derivatives could induce apoptosis in cancer cell lines through the activation of caspase pathways . Specifically, 4-(3-methoxypyrrolidin-1-yl)-N-(1,3-thiazol-2-yl)benzamide was shown to inhibit cell proliferation in HeLa and MCF-7 cancer cells, suggesting its potential as a chemotherapeutic agent.

Neurological Applications

Emerging research highlights the neuroprotective effects of thiazole-containing compounds. The compound's ability to modulate neurotransmitter systems may offer therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have shown that it can inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .

Case Study 2: Cancer Cell Proliferation Inhibition

In a controlled experiment involving different cancer cell lines, the compound demonstrated a dose-dependent inhibition of cell growth. At concentrations ranging from 10 to 50 µM, it reduced viability by up to 70% in MCF-7 cells after 48 hours of treatment .

Mechanism of Action

The mechanism of action of 4-(3-methoxypyrrolidin-1-yl)-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes or receptors involved in cellular signaling pathways.

Pathways Involved: The compound can modulate pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Structural Variations and Implications

- Substituent Flexibility: The 3-methoxypyrrolidinyl group in the target compound introduces a nitrogen-containing heterocycle with a methoxy side chain. This contrasts with bulkier substituents like triazole sulfanyl (AB4, ) or phenoxy groups (), which may sterically hinder target binding. The pyrrolidine ring’s flexibility could improve membrane permeability compared to rigid aromatic substituents.

- In contrast, sulfonyl () or hydrazine (EMAC2060, ) groups introduce electron-withdrawing effects, altering binding affinity.

- Synthetic Feasibility: Compounds like EMAC2060 () show lower synthesis yields (<80%), suggesting challenges in introducing hydrazine groups.

Structure-Activity Relationship (SAR) Insights

- Pyrrolidine vs. Pyridine : Pyridine-containing analogs () exhibit strong docking to biological targets, suggesting nitrogen positioning is critical. The target compound’s pyrrolidine may offer similar hydrogen-bonding capabilities without aromaticity.

- Methoxy Positioning : The 3-methoxy group on pyrrolidine (target) contrasts with 4-methoxy groups in other analogs (e.g., compound 6a, ). Positional effects on enzyme inhibition or receptor binding warrant further study.

Biological Activity

4-(3-Methoxypyrrolidin-1-yl)-N-(1,3-thiazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzamide core substituted with a thiazole ring and a pyrrolidine moiety. Its molecular formula is CHNOS, with a molecular weight of approximately 258.33 g/mol. The presence of the methoxy group and the thiazole ring is crucial for its biological activity.

Research indicates that compounds similar to this compound often act as inhibitors of key kinases involved in cell proliferation and survival pathways. For instance, studies have shown that thiazole derivatives can inhibit the activity of epidermal growth factor receptor (EGFR) and other related kinases, which are frequently overexpressed in various cancers .

Key Mechanisms:

- Kinase Inhibition : The compound may inhibit kinases such as TTK (Monopolar Spindle 1 Kinase), which is critical for mitotic progression. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

- Induction of Apoptosis : By promoting the release of cytochrome c and increasing reactive oxygen species (ROS), it may induce programmed cell death in malignant cells .

Anti-Cancer Activity

Several studies have highlighted the anti-cancer properties of related compounds. For example:

- Cell Viability Assays : Compounds similar to this compound have shown significant anti-proliferative effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colon cancer cells (HCT116) with GI50 values often below 15 nM .

| Cell Line | GI50 (nM) | Mechanism of Action |

|---|---|---|

| MCF-7 | < 15 | EGFR/HER2 inhibition |

| A549 | < 20 | Induction of ROS and apoptosis |

| HCT116 | < 15 | TTK inhibition leading to cell cycle arrest |

Case Studies

- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibited cell growth in a dose-dependent manner across multiple cancer types, suggesting broad-spectrum anti-cancer activity.

- In Vivo Studies : Animal models treated with similar thiazole derivatives showed reduced tumor growth rates, indicating potential for therapeutic use in oncology.

Safety and Toxicology

Preliminary toxicity assessments have indicated that while these compounds exhibit potent anti-cancer effects, they also require careful evaluation for off-target effects. The selectivity for cancer cells over normal cells is crucial to minimize adverse effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.